

Application Notes and Protocols: Measuring Hyaluronidase Activity Using a Turbidimetric Assay

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Compound of Interest

Compound Name: **Hyaluronidase**

Cat. No.: **B3051955**

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid (HA), a major component of the extracellular matrix.^{[1][2]} The activity of **hyaluronidase** is crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and the spread of toxins and pathogens.^{[1][2]} Consequently, the accurate measurement of **hyaluronidase** activity is essential for research, clinical diagnostics, and the development of therapeutic agents.

The turbidimetric assay is a simple, rapid, and sensitive method for determining **hyaluronidase** activity.^{[1][2]} The principle of this assay is based on the ability of hyaluronic acid to form a turbid suspension when mixed with an acidic albumin solution.^[3] **Hyaluronidase** cleaves HA into smaller fragments, which do not precipitate with the acidic albumin solution. Therefore, the enzymatic activity of **hyaluronidase** is directly proportional to the reduction in turbidity of the reaction mixture.^[4] The turbidity is typically measured as the absorbance or percent transmittance at a specific wavelength, commonly 600 nm.^{[4][5]}

Materials and Reagents

Equipment:

- Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm[1][2]
[5]
- Water bath or incubator set to 37°C[1][2][5]
- Cuvettes or 96-well microplate[1][2]
- Pipettes and tips
- Vortex mixer
- Timer[1][2]

Reagents:

- **Hyaluronidase** (standard of known concentration and samples)
- Hyaluronic acid (HA), sodium salt
- Bovine Serum Albumin (BSA), Fraction V[3]
- Sodium Phosphate Monobasic (NaH₂PO₄)[5]
- Sodium Phosphate Dibasic (Na₂HPO₄)[5]
- Sodium Chloride (NaCl)[5]
- Sodium Acetate[5]
- Acetic Acid[5]
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ultrapure water ($\geq 18 \text{ M}\Omega \times \text{cm}$ resistivity)[5]

Experimental Protocols

This section provides a detailed protocol for the turbidimetric assay of **hyaluronidase** activity.

3.1. Reagent Preparation

- Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C): Prepare by making a 1:16.7 dilution of a 5.0 M Sodium Phosphate Monobasic solution in ultrapure water. Adjust the pH to 5.35 at 37°C using 1 M NaOH or 1 M HCl.[5]
- Enzyme Diluent (Phosphate Buffer with NaCl): 0.1 M Sodium Phosphate buffer, pH 5.3, containing 0.15 M Sodium Chloride.[3]
- Hyaluronic Acid (HA) Solution (0.3 mg/mL): Dissolve 0.3 mg of hyaluronic acid per mL of Phosphate Buffer. To aid dissolution, heat the solution to 90–95°C with constant stirring for 15–30 minutes. Do not boil. After the HA has completely dissolved, allow the solution to cool to 37°C in a water bath and adjust the final volume with ultrapure water.[5][6]
- Acidic Albumin Solution: Dissolve 2.5 grams of BSA in 250 mL of 0.5 M sodium acetate buffer (pH 4.2). Adjust the pH to 3.0 with 2 N HCl and heat at 93°C for 30 minutes. After cooling, bring the final volume to 1000 mL with 0.5 M sodium acetate buffer, pH 4.2.[3]
- **Hyaluronidase** Standard Solutions: Prepare a stock solution of **hyaluronidase** at 1,000 units/mL in cold Enzyme Diluent. Immediately before use, dilute the stock solution with cold Enzyme Diluent to create a working solution of approximately 6 units/mL and a series of standards (e.g., 0, 3.5, 7, 14 U/mL).[4][5]

3.2. Assay Procedure

- Reaction Setup: Pipette the reagents into suitable containers (e.g., microcentrifuge tubes or wells of a microplate) as described in the table below. It is recommended to stagger the addition of the enzyme to each tube by at least 30 seconds to ensure accurate incubation timing.[5]
- Pre-incubation: Equilibrate the reaction mixtures to 37°C for 10 minutes.[5]
- Enzyme Reaction: Initiate the reaction by adding the **hyaluronidase** standard or sample to the respective tubes/wells.

- Incubation: Mix immediately by swirling or gentle vortexing and incubate at 37°C for a precise duration, for example, 45 minutes.[5]
- Termination and Turbidity Development: After the incubation period, transfer 0.5 mL of each reaction mixture into a cuvette containing 2.5 mL of the Acidic Albumin Solution. Mix immediately by inversion.[5]
- Turbidity Stabilization: Allow the cuvettes to stand at room temperature for exactly 10 minutes for the turbidity to develop and stabilize.[5]
- Measurement: Measure the percentage of transmittance (%T) or absorbance at 600 nm using a spectrophotometer.[5] Zero the instrument against a blank solution.

Table 1: Example Pipetting Scheme for **Hyaluronidase** Assay

Reagent	Test (mL)	Blank (mL)
Hyaluronic Acid Solution	1.0	1.0
Phosphate Buffer	0.0	1.0
Equilibrate to 37°C for 10 minutes		
Enzyme Solution	1.0	0.0
Incubate at 37°C for exactly 45 minutes		

This table is based on a protocol from Sigma-Aldrich and may need to be adjusted based on specific experimental requirements.[5]

Data Presentation and Analysis

4.1. Standard Curve

To quantify the **hyaluronidase** activity in unknown samples, a standard curve should be generated using a series of **hyaluronidase** standards with known concentrations. Plot the absorbance or the change in absorbance at 600 nm against the corresponding **hyaluronidase**

concentrations. The resulting linear regression can be used to determine the enzyme activity in the unknown samples.[\[1\]](#)

Table 2: Typical Data for a **Hyaluronidase** Standard Curve

Hyaluronidase Standard (U/mL)	Absorbance at 600 nm (Mean)
0	0.229
3.5	0.221
7	0.119
14	0.038

This data is representative and sourced from a commercially available assay kit. Actual results may vary.[\[4\]](#)

4.2. Calculation of Enzyme Activity

The activity of the **hyaluronidase** is inversely proportional to the final turbidity. The activity can be expressed in various units, with one common definition being the amount of enzyme that causes a change in absorbance of 0.330 per minute at pH 5.35 and 37°C.[\[5\]](#)

The calculation for enzyme activity in units/mL can be performed using the following formula:

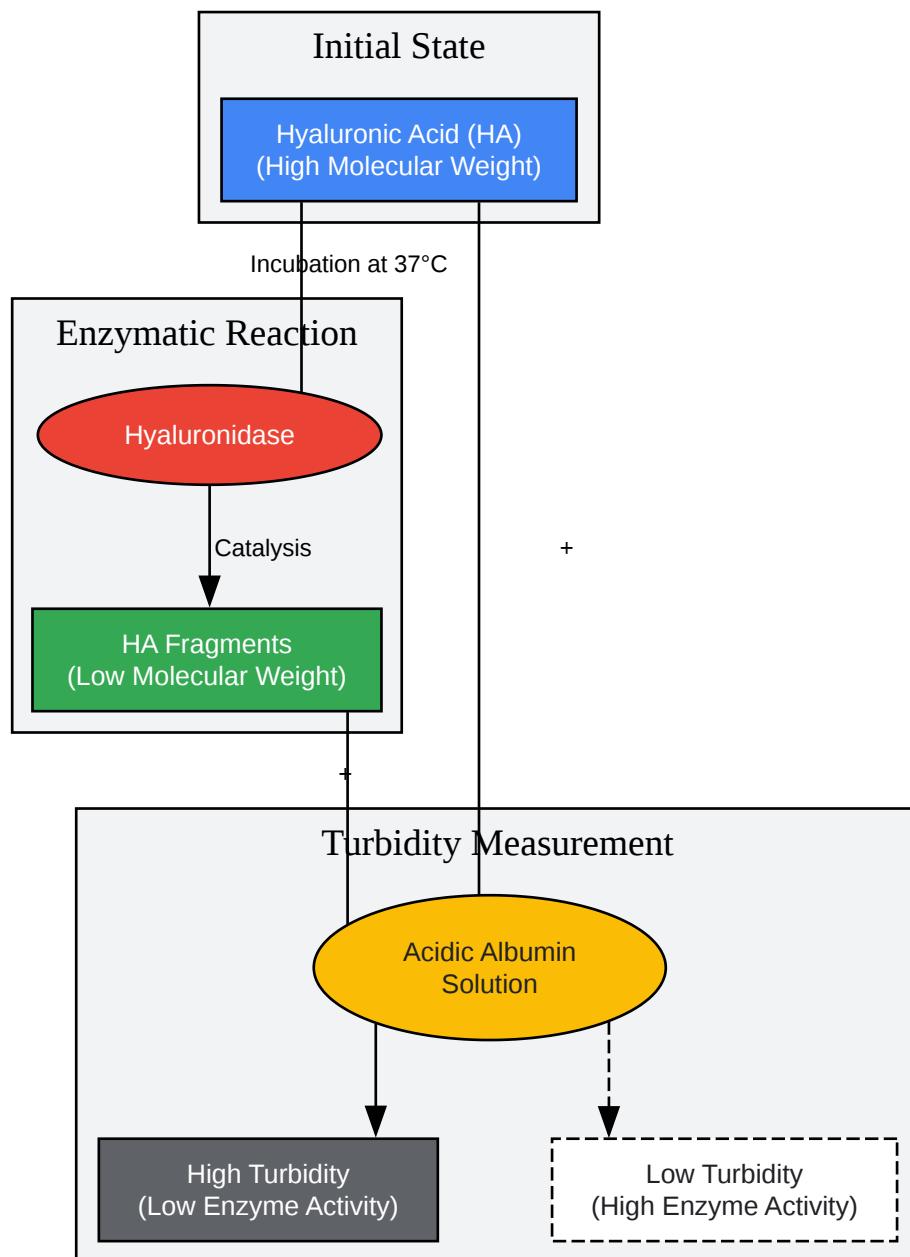
$$\text{Units/mL enzyme} = (\Delta A_{600} \text{ of Blank} - \Delta A_{600} \text{ of Test}) * \text{Total Volume} / (0.330 * \text{Incubation Time} * \text{Enzyme Volume})$$

Where:

- ΔA_{600} is the change in absorbance at 600 nm.
- Total Volume is the final volume of the reaction mixture.
- Incubation Time is in minutes.
- Enzyme Volume is the volume of the enzyme solution added.

Visualizations

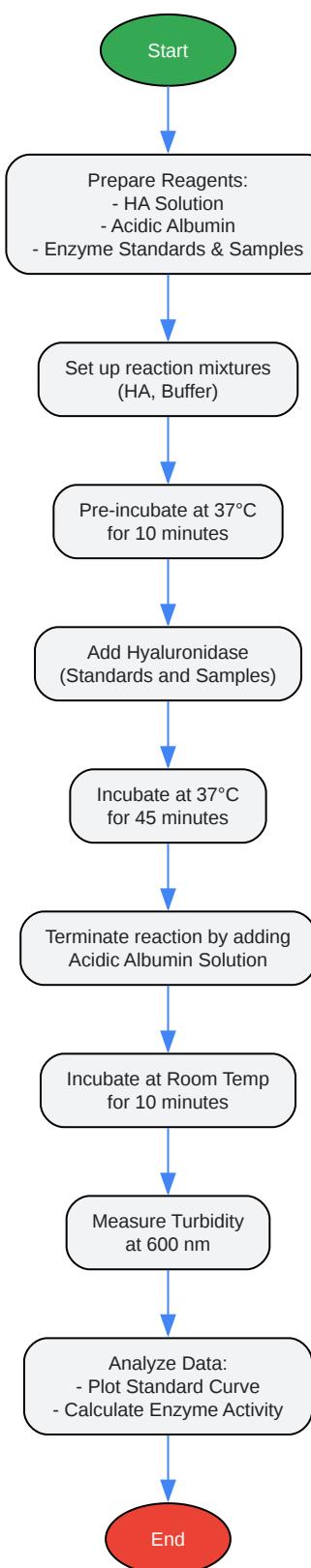
Diagram 1: Principle of the Turbidimetric **Hyaluronidase** Assay



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Caption: Principle of the turbidimetric **hyaluronidase** assay.

Diagram 2: Experimental Workflow for Turbidimetric **Hyaluronidase** Assay

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Caption: Experimental workflow for the turbidimetric assay.

Advantages and Limitations

Advantages:

- Simplicity and Speed: The assay is relatively easy to perform and requires minimal specialized equipment.[1][2]
- Sensitivity: It is a highly sensitive method capable of detecting low levels of **hyaluronidase** activity.[1][2]
- Cost-Effective: Compared to other methods, turbidimetric assays are generally less expensive.[1]
- High-Throughput Potential: The assay can be adapted for use in microplates, making it suitable for high-throughput screening applications.[1]

Limitations:

- Interference: Substances that scatter light, such as proteins and lipids, can interfere with the assay.[1]
- Lack of Specificity Information: This method provides a measure of overall **hyaluronidase** activity but does not offer information on the specific types of glycosidic linkages being cleaved.[1]

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